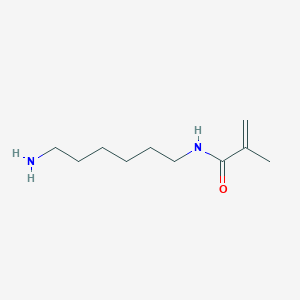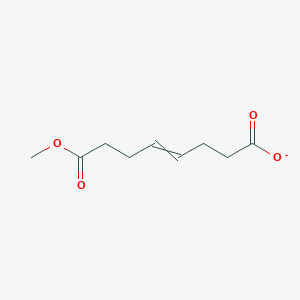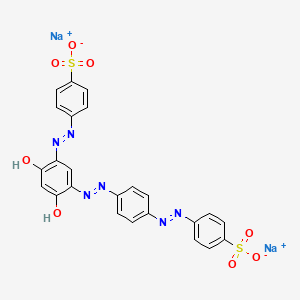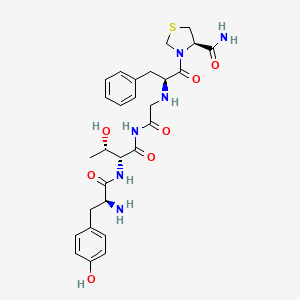![molecular formula C6H12SSi B14482080 Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane CAS No. 64488-49-9](/img/structure/B14482080.png)
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is an organosilicon compound with the molecular formula C6H12SiS. It is a derivative of silane, where a propynyl group is attached to the silicon atom. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane can be synthesized through several methods. One common method involves the reaction of trimethylsilylacetylene with sulfur-containing reagents under controlled conditions. For example, the reaction can be carried out using n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of a sulfur-containing compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various silane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of trimethyl[(prop-1-yn-1-yl)sulfanyl]silane involves its ability to participate in various chemical reactions due to the presence of the propynyl and sulfanyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the sulfanyl group.
Trimethylsilylpropyne: Another related compound with similar reactivity.
Trimethylsilylbutyne: A longer-chain analog with different chemical properties.
Uniqueness
Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane is unique due to the presence of both the propynyl and sulfanyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
64488-49-9 |
|---|---|
Molecular Formula |
C6H12SSi |
Molecular Weight |
144.31 g/mol |
IUPAC Name |
trimethyl(prop-1-ynylsulfanyl)silane |
InChI |
InChI=1S/C6H12SSi/c1-5-6-7-8(2,3)4/h1-4H3 |
InChI Key |
GEMHEPKPMXJCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CS[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


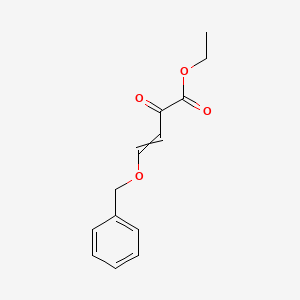
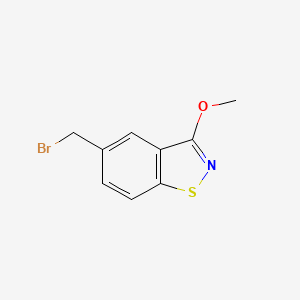
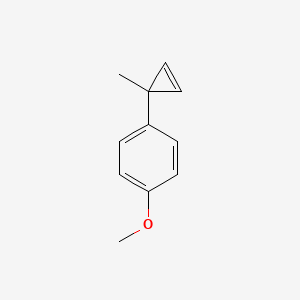

![3-{4-[(Sulfanylcarbonyl)amino]butyl}piperidine-1-carbothioic S-acid](/img/structure/B14482033.png)


